molecular formula C14H12O2 B13987134 1-(Hydroxymethyl)-9h-fluoren-9-ol CAS No. 7145-70-2

1-(Hydroxymethyl)-9h-fluoren-9-ol

Cat. No.: B13987134
CAS No.: 7145-70-2
M. Wt: 212.24 g/mol
InChI Key: USEOUBUSZWOIMD-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-9h-fluoren-9-ol is an organic compound that features a fluorenyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-9h-fluoren-9-ol typically involves the hydroxymethylation of fluorene. One common method is the reaction of fluorene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-9h-fluoren-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(Carboxymethyl)-9h-fluoren-9-ol

    Reduction: 1-Methyl-9h-fluoren-9-ol

    Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-9h-fluoren-9-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-9h-fluoren-9-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluorenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    9H-Fluorene: The parent compound without any hydroxyl or hydroxymethyl substituents.

    1-(Hydroxymethyl)fluorene: Similar structure but lacks the hydroxyl group on the fluorenyl ring.

Uniqueness

1-(Hydroxymethyl)-9h-fluoren-9-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

7145-70-2

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(hydroxymethyl)-9H-fluoren-9-ol

InChI

InChI=1S/C14H12O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-7,14-16H,8H2

InChI Key

USEOUBUSZWOIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CC=C23)CO)O

Origin of Product

United States

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